1-[(4-Methoxyphenoxy)acetyl]indoline 1-[(4-Methoxyphenoxy)acetyl]indoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC1036653
InChI: InChI=1S/C17H17NO3/c1-20-14-6-8-15(9-7-14)21-12-17(19)18-11-10-13-4-2-3-5-16(13)18/h2-9H,10-12H2,1H3
SMILES: COC1=CC=C(C=C1)OCC(=O)N2CCC3=CC=CC=C32
Molecular Formula: C17H17NO3
Molecular Weight: 283.32 g/mol

1-[(4-Methoxyphenoxy)acetyl]indoline

CAS No.:

Cat. No.: VC1036653

Molecular Formula: C17H17NO3

Molecular Weight: 283.32 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Methoxyphenoxy)acetyl]indoline -

Specification

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
IUPAC Name 1-(2,3-dihydroindol-1-yl)-2-(4-methoxyphenoxy)ethanone
Standard InChI InChI=1S/C17H17NO3/c1-20-14-6-8-15(9-7-14)21-12-17(19)18-11-10-13-4-2-3-5-16(13)18/h2-9H,10-12H2,1H3
Standard InChI Key IRASRHXWAKOWBL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCC(=O)N2CCC3=CC=CC=C32
Canonical SMILES COC1=CC=C(C=C1)OCC(=O)N2CCC3=CC=CC=C32

Introduction

Chemical Identity and Structure

Chemical Classification

1-[(4-Methoxyphenoxy)acetyl]indoline belongs to the class of indoline derivatives, which are heterocyclic organic compounds containing a fused benzene and pyrrole ring system. The indoline scaffold represents a partially reduced form of indole, with saturation at the 2,3-position of the pyrrole ring. This structural characteristic distinguishes indolines from indoles and contributes to their unique chemical behavior and biological properties. Indoline derivatives as a class have garnered significant interest in pharmaceutical research due to their diverse biological activities .

The compound under discussion specifically features an N-acylated indoline core, where the nitrogen atom of the indoline is substituted with a (4-methoxyphenoxy)acetyl group. This N-acylation modifies the electronic properties and reactivity of the nitrogen atom, potentially influencing the compound's chemical behavior and biological interactions.

Structural Details and Identifiers

1-[(4-Methoxyphenoxy)acetyl]indoline possesses a well-defined chemical structure that can be characterized through various chemical identifiers. The molecular formula C17H17NO3 indicates its composition of 17 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. With a molecular weight of 283.32 g/mol, it falls within the range commonly observed for drug-like molecules, suggesting potential pharmaceutical relevance.

The compound's IUPAC name is 1-(2,3-dihydroindol-1-yl)-2-(4-methoxyphenoxy)ethanone, which precisely describes its structural arrangement. For computational chemistry and database purposes, several additional identifiers are available:

Identifier TypeValue
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
IUPAC Name1-(2,3-dihydroindol-1-yl)-2-(4-methoxyphenoxy)ethanone
Standard InChIInChI=1S/C17H17NO3/c1-20-14-6-8-15(9-7-14)21-12-17(19)18-11-10-13-4-2-3-5-16(13)18/h2-9H,10-12H2,1H3
Standard InChIKeyIRASRHXWAKOWBL-UHFFFAOYSA-N
Canonical SMILESCOC1=CC=C(C=C1)OCC(=O)N2CCC3=CC=CC=C32
PubChem Compound ID774457

Table 1. Chemical Identifiers of 1-[(4-Methoxyphenoxy)acetyl]indoline

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of 1-[(4-Methoxyphenoxy)acetyl]indoline is primarily determined by its functional groups and structural features. The compound contains several reactive sites that may participate in various chemical transformations:

  • The amide bond linking the indoline nitrogen to the acetyl group represents a potentially reactive site. Under appropriate conditions, this amide bond could undergo hydrolysis to regenerate the parent indoline and (4-methoxyphenoxy)acetic acid.

  • The methoxy group on the phenoxy ring may participate in demethylation reactions under acidic conditions or in the presence of specific demethylating agents.

  • The aromatic rings (both the indoline and the 4-methoxyphenoxy portion) can potentially undergo electrophilic aromatic substitution reactions, though with varying degrees of reactivity based on the electronic effects of the substituents.

  • The ether linkage between the phenoxy group and the acetyl moiety could potentially be cleaved under strong acidic or reducing conditions.

Understanding these reactive sites is crucial for developing synthetic methodologies involving this compound and for predicting its stability under various experimental or storage conditions.

Synthesis and Preparation

Purification Methods

Following synthesis, purification of 1-[(4-Methoxyphenoxy)acetyl]indoline would likely employ standard techniques used for similar organic compounds. These may include:

  • Recrystallization from appropriate solvent systems

  • Column chromatography using silica gel and a suitable eluent system

  • Preparative high-performance liquid chromatography (HPLC) for higher purity requirements

The choice of purification method would depend on the scale of synthesis, the nature of impurities present, and the required purity level for the intended application.

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